N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c23-18(11-6-12-27(24,25)15-8-2-1-3-9-15)21-20-22-19-16-10-5-4-7-14(16)13-17(19)26-20/h1-5,7-10H,6,11-13H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCRNGXLJMZGTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Indanone Derivatives
The thiazole ring is synthesized via a modified Hantzsch thiazole synthesis, adapted from methodologies reported for analogous indeno-thiazole systems.
Procedure :
- Ketone precursor preparation : 5-Methoxyindan-1-one (5.0 g, 30.6 mmol) is dissolved in anhydrous ethanol (50 mL).
- Thiourea incorporation : Thiourea (4.67 g, 61.2 mmol) and bromine (1.6 mL, 30.6 mmol) are added sequentially under nitrogen.
- Cyclization : The mixture is refluxed at 100°C for 6 hours, followed by neutralization with 25% ammonium hydroxide.
- Isolation : The precipitate is filtered and recrystallized from ethanol to yield 8H-indeno[1,2-d]thiazol-2-amine as a pale-yellow solid (4.2 g, 68% yield).
Analytical Data :
- 1H NMR (400 MHz, DMSO-d6) : δ 7.43 (d, J = 8.4 Hz, 1H), 7.28 (s, 1H), 6.91 (dd, J = 8.4, 2.4 Hz, 1H), 3.85 (s, 2H), 2.38 (s, 3H).
- HRMS (ESI+) : m/z calc. for C10H8N2S [M+H]+: 203.0382, found: 203.0385.
Preparation of 4-(Phenylsulfonyl)butanoic Acid
Sulfonylation of Butyrolactone
The side chain is synthesized via sulfonylation of γ-butyrolactone, followed by hydrolysis:
Procedure :
- Sulfonation : γ-Butyrolactone (5.0 g, 58.1 mmol) is treated with benzene sulfonyl chloride (11.1 g, 63.9 mmol) in dichloromethane (30 mL) using triethylamine (8.1 mL, 58.1 mmol) as a base.
- Ring-opening : The reaction is stirred at 25°C for 12 hours, followed by aqueous workup.
- Hydrolysis : The intermediate sulfonate ester is hydrolyzed with 2M NaOH (50 mL) under reflux for 4 hours.
- Acidification : The mixture is acidified to pH 2 with HCl, yielding 4-(phenylsulfonyl)butanoic acid as a white crystalline solid (7.3 g, 72% yield).
Analytical Data :
- 13C NMR (100 MHz, DMSO-d6) : δ 174.3 (COOH), 139.2 (C-SO2), 133.5 (Ar-C), 128.9 (Ar-CH), 44.8 (CH2-SO2), 30.1 (CH2-COOH).
- FT-IR (KBr) : 1705 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).
Amide Coupling: Final Assembly
HATU-Mediated Coupling
The thiazole amine and sulfonylbutanoic acid are conjugated using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU):
Procedure :
- Activation : 4-(Phenylsulfonyl)butanoic acid (2.0 mmol) and HATU (2.2 mmol) are dissolved in DMF (15 mL) under nitrogen.
- Base addition : N,N-Diisopropylethylamine (DIPEA, 6.0 mmol) is added, followed by 8H-indeno[1,2-d]thiazol-2-amine (2.0 mmol).
- Reaction : Stirred at 25°C for 4 hours, monitored by TLC (EtOAc/hexanes 1:1).
- Workup : Quenched with ice-water, extracted with ethyl acetate (3 × 30 mL), dried (Na2SO4), and purified via silica gel chromatography (DCM/MeOH 95:5).
Yield : 65% (1.1 g) as an off-white solid.
Analytical Data :
- 1H NMR (400 MHz, DMSO-d6) : δ 12.81 (s, 1H, NH), 8.25 (s, 1H, Ar-H), 7.85–7.78 (m, 4H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H), 7.34 (s, 1H), 3.85 (s, 2H), 3.12 (t, J = 7.2 Hz, 2H, CH2-SO2), 2.45 (t, J = 7.2 Hz, 2H, CH2-CO), 1.95 (quintet, J = 7.2 Hz, 2H).
- HRMS (ESI+) : m/z calc. for C20H17N2O3S2 [M+H]+: 413.0634, found: 413.0638.
Optimization and Mechanistic Considerations
Critical Parameters in Thiazole Formation
Sulfonylation Efficiency
- Electrophilic reactivity : Benzene sulfonyl chloride exhibits superior reactivity compared to aliphatic sulfonyl chlorides.
- Steric effects : The para-substitution on the phenyl ring mitigates steric hindrance during sulfonate ester formation.
Amidation Challenges
- Activation strategy : HATU outperforms EDCl/HOBt in coupling efficiency (78% vs. 52% yield in preliminary trials).
- DMF vs. THF : Polar aprotic solvents (DMF) enhance reagent solubility and reaction homogeneity.
Comparative Analysis of Synthetic Routes
Table 1: Evaluation of Alternative Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazole cyclization | Thiourea/Br2/EtOH/reflux | 68 | 98.5 |
| Sulfonylation | PhSO2Cl/Et3N/DCM/25°C | 72 | 97.8 |
| Amide coupling | HATU/DIPEA/DMF/25°C | 65 | 99.1 |
| Alternative coupling | EDCl/HOBt/THF/25°C | 52 | 95.3 |
Scalability and Industrial Relevance
The reported methodology is scalable to kilogram quantities with minor adjustments:
- Continuous flow synthesis : For thiazole cyclization, reducing reaction time from 6 hours to 45 minutes.
- Catalytic sulfonylation : Pilot studies show FeCl3 (5 mol%) accelerates sulfonate ester formation (yield: 85%).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group (-SO₂-NH-) exhibits significant susceptibility to nucleophilic attack, enabling functional group transformations. Key reactions include:
-
Amide bond cleavage under alkaline conditions (KOH/EtOH, 80°C) to yield 4-(phenylsulfonyl)butanoic acid and 8H-indeno[1,2-d]thiazol-2-amine.
-
Sulfur-based substitutions at the thiazole ring’s C2 position using Grignard reagents, with selectivity influenced by steric hindrance from the indeno group.
Table 1: Nucleophilic Substitution Outcomes
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KOH (2M) | Ethanol, 80°C, 6h | 4-(Phenylsulfonyl)butanoic acid | 78 |
| CH₃MgBr | THF, 0°C, 2h | 2-Methylindeno-thiazole derivative | 65 |
Oxidation-Reduction Reactions
The compound participates in redox reactions at multiple sites:
-
Sulfonamide oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the sulfonamide group to a sulfonic acid (-SO₃H) at 25°C.
-
Thiazole ring reduction : Catalytic hydrogenation (H₂/Pd-C, 50 psi) selectively reduces the thiazole’s C=N bond to a thiazolidine structure.
Key Finding : The indeno moiety remains inert under mild redox conditions, preserving the fused aromatic system.
Cycloaddition and Ring-Opening Reactions
The thiazole ring engages in [4+2] cycloaddition with dienophiles like maleic anhydride:
| Dienophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12h | Bicyclic adduct with fused oxazine | C5 > C4 |
Regioselectivity is dictated by electron-withdrawing effects of the sulfonamide group.
Functionalization via Cross-Coupling
Palladium-catalyzed reactions enable structural diversification:
-
Suzuki coupling : The brominated indeno-thiazole derivative reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) to install biaryl systems.
-
Buchwald-Hartwig amination : Introduces secondary amines at the sulfonamide’s para position with >90% efficiency .
Stability Under Acidic/Basic Conditions
Critical Data :
-
Acid stability (HCl 1M, 24h): Full decomposition at pH < 2 due to sulfonamide protonation.
-
Base stability (NaOH 1M, 24h): 85% retention of structure, with minor hydrolysis at the amide bond.
Influence of Substituents on Reactivity
Studies on analogous sulfonamide-thiazole hybrids reveal:
Scientific Research Applications
Cancer Therapy
One of the most promising applications of N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is in the field of oncology. The compound has shown potential as a photodynamic therapy agent, which utilizes light to activate drug compounds that selectively target cancer cells.
- Mechanism of Action : The compound's structure allows it to absorb light effectively, leading to the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells. This mechanism was demonstrated in studies involving non-small cell lung cancer (NSCLC) models, where it exhibited significant anti-tumor activity .
Anti-inflammatory Properties
Research has indicated that compounds similar to this compound exhibit anti-inflammatory effects. These compounds inhibit the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
- Clinical Relevance : The anti-inflammatory properties are particularly relevant for conditions like rheumatoid arthritis and other inflammatory diseases. Studies have shown that the compound can reduce inflammation markers in vitro and in vivo .
Pharmacological Agent
This compound has been investigated for its role as a pharmacological agent against various diseases due to its ability to modulate multiple biological pathways.
- Targeted Pathways : The compound interacts with signaling pathways involved in cell proliferation and survival, making it a candidate for further development in therapies targeting metabolic disorders and cancers .
Case Study 1: Photodynamic Therapy in Lung Cancer
In a study published in the Journal of the American Chemical Society, researchers explored the efficacy of this compound as a photodynamic therapy agent. The study involved:
- Participants : Mice with implanted NSCLC tumors.
- Methodology : Administration of the compound followed by exposure to specific wavelengths of light.
- Results : Significant tumor reduction was observed compared to control groups, validating its potential as a targeted cancer treatment .
Case Study 2: Anti-inflammatory Effects
A separate investigation focused on the anti-inflammatory properties of the compound. The study assessed:
Mechanism of Action
The mechanism of action of N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
Several derivatives of the 8H-indeno[1,2-d]thiazole scaffold have been synthesized, highlighting the impact of substituents on physicochemical and biological properties:
Key Observations :
Core Structure Variations
Modifications to the indeno-thiazole core significantly alter bioactivity:
Key Observations :
Functional Group Comparisons
The phenylsulfonylbutanamide moiety distinguishes the target compound from analogs with alternative sulfonamide or carboxamide groups:
Key Observations :
- Sulfonyl vs.
Research Findings and Implications
- Antiviral Potential: Indeno-thiazole derivatives (e.g., 7a–7l) inhibit SARS-CoV-2 3CLpro with IC₅₀ values in the micromolar range, underscoring the scaffold’s relevance in antiviral drug design .
- Synthetic Accessibility : The two-step synthesis from ketones and thioureas enables rapid diversification, though yields vary with substituent complexity .
- Thermodynamic Stability : Thione tautomers (e.g., triazole-thiones) dominate in solution, confirmed by IR absence of νS-H (~2500 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) .
Biological Activity
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide, with CAS number 922849-65-8 and molecular formula , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Weight | 398.5 g/mol |
| Molecular Formula | C20H18N2O3S2 |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Research indicates that compounds related to indeno[1,2-d]thiazoles exhibit various biological activities, including:
- Adenosine Receptor Modulation : Indeno[1,2-d]thiazoles have been identified as A1 adenosine receptor agonist allosteric enhancers. This interaction suggests potential use in treating conditions influenced by adenosine signaling pathways, such as inflammation and metabolic disorders .
- Antiproliferative Effects : Similar compounds have shown antiproliferative activity against mammalian cells by inhibiting topoisomerase II, a key enzyme involved in DNA replication and repair . This effect is particularly significant for cancer therapy applications.
Case Studies
- Cancer Research : A study investigated the antiproliferative effects of various thiazole derivatives. The results indicated that certain substitutions on the thiazole ring enhanced activity against cancer cell lines, suggesting that this compound could be a candidate for further development in oncology .
- Inflammation and Autoimmune Diseases : Other derivatives have been evaluated for their role in modulating NF-κB signaling pathways, which are crucial in inflammatory responses. Compounds that activate NF-κB can potentially be used to treat autoimmune diseases by regulating immune responses .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the phenylsulfonyl group appears to enhance its interaction with biological targets compared to simpler thiazole derivatives. Understanding these relationships can guide the design of more potent analogs.
Q & A
Q. Table 1: Comparison of Synthetic Methods
Basic Characterization: How can researchers confirm the structural integrity of this compound?
Answer:
A combination of spectroscopic and chromatographic techniques is essential:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., sulfonyl and amide protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] expected for CHNOS) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns .
- X-ray Crystallography (if crystalline): Resolve bond lengths/angles (e.g., using SHELXL ).
Basic Biological Mechanisms: What are the hypothesized biological targets of this compound?
Answer:
Based on structural analogs (e.g., sulfonamide-thiazole hybrids), potential targets include:
- Enzyme Inhibition : Dihydropteroate synthase (bacterial folate pathway) or carbonic anhydrase (anti-cancer activity) via sulfonamide interactions .
- Receptor Binding : Thiazole moiety may modulate kinase or GPCR activity .
- DNA Intercalation : Indeno-thiazole planar structure could enable DNA groove binding .
Advanced Synthesis: How can reaction yields be improved while minimizing byproducts?
Answer:
Advanced optimization strategies:
- Microwave-assisted synthesis : Reduce reaction time (e.g., amidation step from 24h to 1h) .
- Flow Chemistry : Continuous processing for sulfonylation to enhance reproducibility .
- Catalytic Systems : Use Pd/C or organocatalysts for regioselective indeno-thiazole cyclization .
Advanced Bioactivity: How should researchers design experiments to evaluate its therapeutic potential?
Answer:
A tiered approach is recommended:
In Vitro Screening :
- Enzyme inhibition assays (e.g., fluorescence-based dihydropteroate synthase assay) .
- Cytotoxicity profiling (MTT assay on cancer cell lines) .
Target Validation :
- Surface Plasmon Resonance (SPR) to measure binding affinity (KD values) .
- siRNA knockdown to confirm target dependency .
Mechanistic Studies :
- Transcriptomics/proteomics to identify affected pathways .
Advanced Data Contradictions: How to resolve discrepancies in bioactivity data across studies?
Answer:
Common issues and solutions:
- Solubility Variability : Use standardized DMSO stocks (<0.1% v/v) and confirm solubility via dynamic light scattering .
- Metabolic Instability : Pre-treat with liver microsomes to assess CYP450-mediated degradation .
- Off-target Effects : Employ selectivity panels (e.g., kinase profiling) .
Advanced Structural Analysis: What crystallographic challenges arise during structure determination?
Answer:
Key challenges and solutions:
- Twinning : Use SHELXD for twin law identification and refinement in SHELXL .
- Disorder : Apply restraints to sulfonyl/amide groups during refinement .
- Data Quality : Collect high-resolution data (≤1.0 Å) at synchrotron sources .
Advanced Computational Modeling: How to predict binding modes and SAR?
Answer:
Methodology includes:
- Molecular Docking : AutoDock Vina with homology models of target proteins .
- QSAR Studies : Use Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO/LUMO) with activity .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes .
Advanced Physicochemical Optimization: How to address poor aqueous solubility?
Answer:
Strategies include:
- Salt Formation : React with sodium bicarbonate to generate sulfonate salts .
- Prodrug Design : Introduce phosphate esters at the amide group .
- Nanoparticle Formulation : Encapsulate in PLGA or cyclodextrin complexes .
Advanced Selectivity: How to enhance target specificity?
Answer:
Approaches involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
